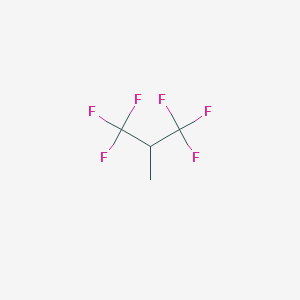

1,1,1,3,3,3-Hexafluoro-2-methylpropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6/c1-2(3(5,6)7)4(8,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIWPODDHGBZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380835 | |

| Record name | 1,1-bis(Trifluoromethyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-09-2 | |

| Record name | 1,1-bis(Trifluoromethyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 1,1,1,3,3,3-Hexafluoro-2-methylpropane

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,1,3,3,3-Hexafluoro-2-methylpropane

Abstract

This technical guide provides a comprehensive overview of the known (CAS RN: 382-09-2). As a highly fluorinated alkane, this compound exhibits properties that make it a subject of interest in materials science and as a potential building block in synthetic chemistry. This document consolidates available data on its chemical identity, core physical constants, and safety considerations. Furthermore, it outlines robust experimental methodologies for the determination of key properties, offering field-proven insights into the causal basis for procedural choices, particularly relevant given the sparse experimental data in public literature. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific fluorinated compound.

Chemical Identity and Structure

This compound is a saturated alkane where two trifluoromethyl groups are attached to the central carbon of a propane backbone, which also bears a methyl group. This high degree of fluorination profoundly influences its physical and chemical nature, leading to low intermolecular forces, high density, and chemical inertness.

-

IUPAC Name : this compound[1]

-

Molecular Formula : C₄H₄F₆[1]

-

Synonyms : 1,1,1-trifluoro-2-trifluoromethylpropane, 1,1-bis(Trifluoromethyl)ethane[1]

The structural representation is as follows:

Caption: 2D representation of this compound.

Core Physicochemical Properties

The available experimental and computed data for this compound are summarized below. It is critical to note that publicly available experimental data is limited, and some properties are derived from computational models or material safety data sheets which may not have undergone rigorous peer review.

| Property | Value | Source |

| Molecular Weight | 166.06 g/mol | Computed by PubChem[1] |

| Boiling Point | 21°C (69.8°F) | Echemi Safety Data Sheet[2] |

| Melting Point | 21°C (69.8°F) | Echemi Safety Data Sheet[2] |

| Density | 1.3 g/cm³ | Echemi Safety Data Sheet[2] |

| Appearance | No data available | Echemi Safety Data Sheet[2] |

| Odor | No data available | Echemi Safety Data Sheet[2] |

| Solubility | No data available | Echemi Safety Data Sheet[2] |

| Vapor Pressure | No data available | Echemi Safety Data Sheet[2] |

| Flash Point | No data available | Echemi Safety Data Sheet[2] |

Note on Physical State: The reported boiling and melting points being identical at 21°C is highly unusual and likely indicates a data entry error in the source safety data sheet.[2] Given its structure as a small, volatile fluorinated alkane, the 21°C value is far more plausible as a boiling point. At standard laboratory temperatures (~20-25°C), this compound is expected to be a volatile liquid or a gas.

Experimental Protocols for Property Determination

Given the limited published data, researchers may need to determine the properties of this compound empirically. The following section details validated methodologies tailored for a volatile, low-boiling-point fluorinated compound.

Boiling Point Verification via Distillation

The causality for selecting a specific method hinges on the expected volatility. For a compound with a boiling point near room temperature, a micro-distillation apparatus is ideal to minimize sample loss.

Methodology:

-

Apparatus Setup: Assemble a micro-distillation apparatus with a small distilling flask (5-10 mL), a condenser cooled with a circulating fluid at a low temperature (e.g., 5-10°C), and a receiving flask cooled in an ice bath.

-

Sample Introduction: Charge the distilling flask with 2-3 mL of this compound and a magnetic stir bar for smooth boiling.

-

Heating: Gently heat the flask using a temperature-controlled heating mantle.

-

Observation: Record the temperature at which a steady condensation and distillation rate is observed. This temperature, corrected for atmospheric pressure, is the boiling point. The low-temperature condenser is critical to efficiently capture the highly volatile distillate.

Density Measurement of a Volatile Liquid

Measuring the density of a volatile substance requires minimizing evaporative losses, which would otherwise lead to erroneously high density values. A pycnometer provides a high degree of accuracy.

Methodology:

-

Pycnometer Calibration: Weigh a clean, dry pycnometer of known volume (e.g., 5 mL). Record this as m₁. Calibrate the pycnometer's exact volume by filling it with deionized water at a known temperature and weighing it.

-

Sample Handling: Cool the sample of this compound to just above its freezing point to reduce its vapor pressure.

-

Filling and Weighing: Fill the cooled pycnometer with the cooled sample, ensuring no air bubbles are present. Place the stopper and allow it to equilibrate to a controlled temperature (e.g., 20.0°C) in a water bath. Weigh the filled pycnometer (m₂).

-

Calculation: The density (ρ) is calculated as: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

Vapor Pressure Determination (Static Method)

The vapor pressure is a critical parameter for handling and safety. The static method, which measures the pressure of the vapor in equilibrium with its liquid phase in a closed system, is a direct and reliable approach.

Workflow for Static Vapor Pressure Measurement:

Caption: Workflow for determining vapor pressure using the static isoteniscope method.

Experimental Rationale:

-

Freeze-Pump-Thaw Cycles: This step is crucial for removing dissolved gases from the liquid sample. Trapped air would contribute to the total pressure, leading to an inaccurate (inflated) vapor pressure reading, as dictated by Dalton's Law of Partial Pressures.

-

Isoteniscope: This specific piece of equipment is designed to confine the liquid and its vapor, allowing for a clear visual indication (equal mercury levels) of when the vapor pressure inside equals the pressure of the external system, which is measured by a manometer.

-

Constant-Temperature Bath: Vapor pressure is highly dependent on temperature. A precisely controlled bath ensures that the measured pressure corresponds accurately to a specific temperature, allowing for the construction of a vapor pressure curve.

Solubility and Interaction Potential

-

Water Solubility: Expected to be extremely low. The molecule lacks any significant polar groups (like -OH or -NH) capable of hydrogen bonding with water. The perfluorinated methyl groups create a highly fluorophilic/hydrophobic shell.

-

Organic Solvent Solubility: It is predicted to be soluble in non-polar organic solvents and other fluorinated compounds. Its miscibility would be highest with solvents that have similar low cohesive energy densities, such as hexane, perfluorohexane, or ethers.

-

Implications for Drug Development: In a pharmaceutical context, its primary utility would likely not be as a direct solvent for active pharmaceutical ingredients (APIs), which are often polar. Instead, it could be explored as a specialized reagent, a non-reactive medium for specific fluorination reactions, or as a component in biphasic systems for extraction and purification.

Safety, Handling, and Storage

The available safety data sheet provides foundational guidance for handling this compound.[2]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2] Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves and safety goggles.[2] Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from sources of ignition.[2]

-

Stability: The compound is expected to be chemically stable under normal conditions.[2] Hazardous decomposition products are not specified but would likely include hydrogen fluoride and carbonyl halides upon combustion.

-

Transport: It is classified for transport as a liquefied gas, N.O.S. (Not Otherwise Specified), under UN number 3163 with a hazard class of 2.2 (Non-flammable, non-toxic gas).[2]

Conclusion

This compound is a highly fluorinated alkane characterized by its high volatility and density. The current body of public literature on its physicochemical properties is limited, underscoring the need for empirical determination by researchers working with this compound. Its predicted low polarity and high chemical stability are characteristic of perfluorinated substances. The methodologies and safety protocols outlined in this guide provide a framework for scientists to safely handle and accurately characterize this compound, enabling its potential application in advanced material science and synthetic chemistry.

References

- This compound Safety D

-

This compound , PubChem, National Center for Biotechnology Information, [Link]

Sources

Introduction: The Unique Role of Hexafluoro-tert-butanol in Advanced Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of Hexafluoro-tert-butanol

Hexafluoro-tert-butanol (HFtB), systematically named 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-ol, is a unique fluorinated alcohol that has garnered significant attention across various scientific disciplines.[1][2] Its structure, a tert-butyl alcohol scaffold perfluorinated to (CF₃)₃COH, imparts a remarkable combination of chemical stability, high acidity for an alcohol (pKa ≈ 5.4), and distinct solvent properties.[3] These characteristics make it an invaluable building block and intermediate in the development of sophisticated molecules.

In the pharmaceutical and agrochemical industries, the incorporation of fluorinated moieties is a well-established strategy to enhance critical molecular properties. Adding fluorine can improve metabolic stability, increase lipophilicity, and modulate binding affinity, often leading to more potent and effective therapeutic agents or crop protection agents.[4][5][6] HFtB serves as a key intermediate for introducing the sterically demanding and electronically unique nonafluoro-tert-butyl group into target molecules.[5] Furthermore, its nine magnetically equivalent fluorine atoms make it a powerful cornerstone for developing high-performance fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI) contrast agents.[7]

This guide provides a comprehensive overview of a field-tested method for the synthesis of Hexafluoro-tert-butanol, details its purification, and outlines a rigorous, multi-technique approach for its characterization, ensuring researchers and drug development professionals can confidently produce and validate this critical chemical compound.

Physicochemical and Spectroscopic Data Summary

For ease of reference, the key properties of Hexafluoro-tert-butanol are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-ol | [1][3] |

| Synonyms | Perfluoro-tert-butanol, Nonafluoro-tert-butyl alcohol | [2] |

| CAS Number | 2378-02-1 | [2] |

| Molecular Formula | C₄HF₉O | [1] |

| Molar Mass | 236.04 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 45 °C | [3][8] |

| Melting Point | 15 °C | [8] |

| Acidity (pKa) | 5.4 (in H₂O) | [3] |

| ¹H NMR | Singlet, chemical shift varies with solvent and concentration | [9] |

| ¹⁹F NMR | Singlet at ≈ -70.5 ppm (relative to CFCl₃) | [10] |

| IR (O-H stretch) | Broad band, ~3550-3630 cm⁻¹ | [11] |

Part 1: Synthesis and Purification of Hexafluoro-tert-butanol

The synthesis of HFtB can be achieved through various routes. The protocol detailed here is based on the reaction of hexafluoroacetone with an alkali metal fluoride, a method noted for its relative simplicity and efficiency.[8]

Causality Behind the Synthetic Strategy

The core of this synthesis is the nucleophilic addition to the highly electrophilic carbonyl carbon of hexafluoroacetone. The two trifluoromethyl groups are potent electron-withdrawing groups, rendering the carbonyl carbon exceptionally susceptible to nucleophilic attack. In this process, the fluoride ion (from an alkali metal fluoride like potassium fluoride) acts as the nucleophile, adding to the carbonyl to form an intermediate alkali metal salt of perfluoro-tert-butanol. Subsequent acidification protonates the alkoxide to yield the final alcohol product. The use of a solvent and water at elevated temperatures facilitates the reaction kinetics.[8]

Diagram of the Synthesis and Purification Workflow

Caption: Logical workflow for the characterization of Hexafluoro-tert-butanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is simple yet informative. It should exhibit a single, sharp singlet corresponding to the hydroxyl proton. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

-

¹⁹F NMR: This is the most definitive NMR technique for this molecule. Due to the molecular symmetry, all nine fluorine atoms of the three CF₃ groups are chemically and magnetically equivalent. The spectrum should therefore show a single, sharp singlet at approximately -70.5 ppm (using CFCl₃ as a reference). [10]The absence of other signals in the ¹⁹F NMR spectrum is a strong confirmation of the product's purity.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional group.

-

O-H Stretch: A characteristic broad absorption band is expected in the region of 3550-3630 cm⁻¹ , which is indicative of the hydroxyl (-OH) group. [11]The broadness arises from intermolecular hydrogen bonding.

-

C-F Stretch: Very strong, intense absorption bands will be present in the fingerprint region, typically between 1100-1300 cm⁻¹ , corresponding to the C-F bond stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion: While the molecular ion peak (M⁺) at m/z 236.04 may be weak or absent in electron ionization (EI) mass spectra, its presence confirms the molecular formula. [2]* Fragmentation: A prominent peak is often observed at m/z 69 , corresponding to the [CF₃]⁺ fragment. Another significant fragment can be seen from the loss of a trifluoromethyl group [M - CF₃]⁺. The NIST Chemistry WebBook is an excellent resource for reference mass spectra. [12]

Part 3: Safety, Handling, and Applications

Safety and Handling

Hexafluoro-tert-butanol is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is classified as corrosive and causes skin and serious eye irritation. It may also cause respiratory irritation and is harmful if inhaled. [13][14]* Handling: Always work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [13][15]* Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. [13]

Key Applications in Research and Drug Development

The unique properties of HFtB make it a valuable tool for medicinal chemists and materials scientists.

-

Pharmaceutical Intermediate: It is used as a building block to introduce the bulky, lipophilic, and metabolically stable (CF₃)₃C- group into drug candidates, potentially enhancing their pharmacokinetic profiles. [4][5]* ¹⁹F MRI Agent Development: The presence of nine equivalent fluorine atoms results in a strong, sharp signal in ¹⁹F NMR and MRI applications, making HFtB-derived molecules excellent candidates for high-sensitivity imaging agents. [7]* Specialty Chemicals and Solvents: Its unique combination of polarity, acidity, and stability makes it useful in specialized applications in materials science and as a solvent for certain chemical reactions. [4][16]

References

-

Nonafluoro-tert-butyl alcohol - Wikipedia. [Link]

-

Perfluoro tert butyl alcohol - mzCloud. [Link]

-

The Chemical Versatility of Perfluoro-tert-butanol in Industry. [Link]

-

The Critical Role of Perfluoro-tert-butanol in Modern Chemical Synthesis. [Link]

-

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol - NIST WebBook. [Link]

-

Perfluoro-tert-butanol - SAFETY DATA SHEET. [Link]

-

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol - NIST WebBook (Ion Clustering Data). [Link]

-

Breaking the Structure of Liquid Hydrogenated Alcohols Using Perfluorinated tert-Butanol: A Multitechnique Approach - PMC. [Link]

- US3317616A - Process for the preparation of perfluoro-tertiary-butanol - Google P

-

Perfluoro-tert-butanol, 99% - Thermo Fisher Scientific. [Link]

-

2,2,3,4,4,4-Hexafluoro-1-butanol - 13C NMR Spectrum - SpectraBase. [Link]

-

Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging - Chemical Communications (RSC Publishing). [Link]

-

(2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - The Journal of Organic Chemistry. [Link]

-

Hexafluoroisopropanol-Mediated Cascade Cyclization for Construction of α‑Amino-γ-spirolactones - PMC. [Link]

-

Perfluoro-tert-butyl alcohol and its esters - The Journal of Organic Chemistry. [Link]

-

Synthesis of Derivatives of Hexafluoroisopropanol - eGrove, University of Mississippi. [Link]

-

Hexafluoro-2-propanol - Wikipedia. [Link]

-

NMR data for compound 37f. tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl) borate - Imperial College London. [Link]

-

Perfluoro-tert-butyl alcohol | C4HF9O - PubChem. [Link]

-

1,1,1,3,3,3-Hexafluoro-2-propanol - PubChem. [Link]

- Method for producing hexafluoroisopropanol and fluoromethyl hexafluoroisopropyl ether - Google P

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

-

Collaborative Purification of Tert-Butanol and N2O over Fe/Co-Zeolite Catalysts - MDPI. [Link]

-

Spectroscopy of Alcohols - Chemistry LibreTexts. [Link]

-

tert-Butanol - Safety Data Sheet. [Link]

-

Collaborative Purification of Tert-Butanol and N2O over Fe/Co-Zeolite Catalysts - PubMed. [Link]

-

TERT-BUTANOL; EI-B; MS - MassBank. [Link]

-

Rotational Spectroscopy of Nonafluoro-tert-butyl Alcohol - ScholarWorks @ UTRGV. [Link]

Sources

- 1. mzCloud – Perfluoro tert butyl alcohol [mzcloud.org]

- 2. 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol [webbook.nist.gov]

- 3. Nonafluoro-tert-butyl alcohol - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. US3317616A - Process for the preparation of perfluoro-tertiary-butanol - Google Patents [patents.google.com]

- 9. PERFLUORO-TERT-BUTANOL(2378-02-1) 1H NMR [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Breaking the Structure of Liquid Hydrogenated Alcohols Using Perfluorinated tert-Butanol: A Multitechnique Approach (Infrared, Raman, and X-ray Scattering) Analyzed by DFT and Molecular Dynamics Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol [webbook.nist.gov]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. PERFLUORO-TERT-BUTANOL - Safety Data Sheet [chemicalbook.com]

- 16. Hexafluoroisopropanol-Mediated Cascade Cyclization for Construction of α‑Amino-γ-spirolactones - PMC [pmc.ncbi.nlm.nih.gov]

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol CAS number 1515-14-6

An In-depth Technical Guide to 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (CAS 1515-14-6)

Introduction: A Unique Fluorinated Tertiary Alcohol

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol, also known as hexafluoro-tert-butanol, is a distinctive fluorinated organic compound that merges the structural features of a tertiary alcohol with the profound electronic effects of two trifluoromethyl groups. This unique combination imparts a set of physicochemical properties that distinguish it from its non-fluorinated analog, tert-butanol, and its secondary alcohol counterpart, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). For researchers in synthetic chemistry and materials science, this compound serves as a valuable building block and specialized reagent. This guide provides a comprehensive overview of its synthesis, properties, applications, and safe handling, grounded in established scientific principles and data.

Chemical Identity and Physicochemical Properties

The identity and core properties of a chemical are fundamental to its application. The strong electron-withdrawing nature of the two CF₃ groups significantly influences the molecule's acidity, boiling point, and solvent characteristics.

Table 1: Chemical Identifiers and Names

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1515-14-6 | [1] |

| EC Number | 216-155-4 | [1] |

| Molecular Formula | C₄H₄F₆O | [1] |

| Molecular Weight | 182.06 g/mol | [1] |

| IUPAC Name | 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol | [2] |

| Synonyms | Hexafluoro-tert-butanol, 1,1-Bis(trifluoromethyl)ethanol | [1] |

| InChI Key | FQDXJYBXPOMIBX-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless liquid | [1] |

| Boiling Point | 60-62 °C | [1] |

| Density | 1.484 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.3 | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup |[1] |

Synthesis and Mechanistic Considerations

While specific, detailed industrial synthesis protocols for 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol are not widely published, a logical and established route involves the nucleophilic addition of a methyl group to the highly electrophilic carbonyl carbon of hexafluoroacetone. The Grignard reaction is a classic and effective method for this type of carbon-carbon bond formation.

Plausible Synthetic Protocol: Grignard Reaction

This protocol describes a self-validating experimental approach. The causality for each step is explained to ensure reproducibility and understanding.

-

Reaction Setup (Inert Atmosphere is Critical):

-

A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet. An inert atmosphere is crucial because Grignard reagents react rapidly with atmospheric water and oxygen.

-

Anhydrous diethyl ether or tetrahydrofuran (THF) is added as the solvent. Anhydrous conditions are paramount for the formation and stability of the Grignard reagent.

-

-

Formation of Grignard Reagent:

-

Magnesium turnings are placed in the flask.

-

A solution of methyl iodide or methyl bromide in the anhydrous solvent is added dropwise from the dropping funnel. The initiation of the reaction is often indicated by bubble formation and a gentle reflux. This exothermic reaction forms methylmagnesium bromide (MeMgBr) or iodide (MeMgI).[3]

-

-

Nucleophilic Addition to Hexafluoroacetone:

-

The flask containing the freshly prepared Grignard reagent is cooled in an ice or dry ice/acetone bath. This is to control the highly exothermic reaction with the electrophilic hexafluoroacetone.

-

Hexafluoroacetone, a gas at room temperature, is bubbled through the cooled Grignard solution, or a pre-condensed solution of hexafluoroacetone in an anhydrous solvent is added dropwise. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of hexafluoroacetone.[3][4] This forms a magnesium alkoxide intermediate.

-

-

Workup and Purification:

-

The reaction mixture is quenched by slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide to yield the final tertiary alcohol and precipitates magnesium salts, which are easier to remove than those formed by quenching with strong acids like HCl.

-

The organic layer is separated, and the aqueous layer is extracted with additional solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by fractional distillation to yield pure 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol.

-

Applications in Synthesis and Materials Science

The utility of 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol stems from its role as both a unique solvent and a reactant, primarily for forming sterically hindered and electron-poor alkoxide ligands.

As a Reactant/Ligand Precursor

The deprotonated form of the alcohol, the hexafluoro-tert-butoxide anion, is a bulky, weakly coordinating ligand that can stabilize reactive metal centers.

-

Synthesis of Metal Alkoxides: It is used in the preparation of volatile metal alkoxides, such as those of yttrium and zirconium.[5] These complexes can serve as precursors for Chemical Vapor Deposition (CVD) to create thin films of metal oxides or fluorides.

-

Formation of Organometallic Complexes: The alcohol reacts with diethyl zinc to form ethyl zinc fluoroalkoxide complexes and with vanadium precursors to synthesize vanadium-alkylidene complexes used in catalysis.[5][6]

-

Perchlorate Synthesis: It can be used to synthesize the corresponding 1,1,1,3,3,3-hexafluoro-2-methyl-2-propylperchlorate, a potentially energetic material, through reaction with NaH and dichlorine heptoxide.[5][6]

Sources

- 1. 1,1,1,3,3,3-六氟-2-甲基-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol | C4H4F6O | CID 73936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetone in addition to methyl magnesium bromide forms class 12 chemistry CBSE [vedantu.com]

- 4. homework.study.com [homework.study.com]

- 5. 1,1,1,3,3,3-六氟-2-甲基-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,1,1,3,3,3-ヘキサフルオロ-2-メチル-2-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Characterization of 1,1,1,3,3,3-Hexafluoro-2-methylpropane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1,1,1,3,3,3-Hexafluoro-2-methylpropane (CAS 382-09-2).[1][2] This highly fluorinated alkane presents unique features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for its analysis.

Introduction to this compound

This compound, with the chemical formula C₄H₄F₆, is a halogenated alkane.[1][2] Its structure, characterized by two trifluoromethyl groups attached to a central isopropyl moiety, imparts significant chemical stability and unique physical properties. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and for comprehending its interactions in various chemical and biological systems.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atomic nuclei.

Theoretical Principles & Experimental Causality

The presence of fluorine atoms significantly influences the NMR spectra. The high electronegativity of fluorine leads to a deshielding effect on adjacent protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Furthermore, the spin-spin coupling between fluorine and both proton and carbon nuclei provides valuable connectivity information. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity and a wide range of chemical shifts.[3]

Predicted NMR Spectroscopic Data

Due to the high symmetry of the molecule, the NMR spectra are expected to be relatively simple.

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |

| ¹H | 3.0 - 4.0 | Septet | ³JHF ≈ 7-10 Hz | CH |

| 1.2 - 1.5 | Doublet | ³JHH ≈ 7 Hz | CH₃ | |

| ¹³C | 120 - 125 | Quartet | ¹JCF ≈ 280-300 Hz | CF₃ |

| 35 - 45 | Multiplet | CH | ||

| 15 - 20 | Singlet | CH₃ | ||

| ¹⁹F | -70 to -75 | Doublet | ³JFH ≈ 7-10 Hz | CF₃ |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating system for acquiring high-quality NMR data is essential.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing. For ¹⁹F NMR, an external standard like CFCl₃ is often used.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 5 seconds to ensure full relaxation of protons.

-

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' in Bruker terminology).

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

¹⁹F NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment.

-

Spectral Width: -50 to -100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 16-32.

Data Interpretation Workflow

Caption: NMR data interpretation workflow.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing a unique "fingerprint" and identifying characteristic functional groups.

Theoretical Principles & Experimental Causality

The C-F bond vibrations are the most prominent features in the IR spectrum of this compound. These bonds give rise to very strong absorption bands in the fingerprint region (1400-1000 cm⁻¹). The C-H stretching and bending vibrations of the methyl and methine groups will also be present but may be of weaker intensity compared to the C-F stretches.

Predicted IR Spectroscopic Data

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 2950 - 3000 | Medium | C-H Stretch | CH₃ and CH |

| 1450 - 1485 | Medium | C-H Bend (asymmetric) | CH₃ |

| 1370 - 1390 | Medium | C-H Bend (symmetric) | CH₃ |

| 1100 - 1350 | Very Strong | C-F Stretch | CF₃ |

| 650 - 800 | Medium | C-F Bend | CF₃ |

Experimental Protocol: Acquiring an FTIR Spectrum

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

Data Acquisition:

-

Acquire a background spectrum of the empty salt plates.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

IR Spectrum Analysis Logic

Caption: Logical flow for IR spectrum analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

Theoretical Principles & Experimental Causality

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. For this compound, the cleavage of C-C and C-F bonds is expected. The loss of a CF₃ group is a likely fragmentation pathway due to the stability of the trifluoromethyl radical.

Predicted Mass Spectrometric Data

-

Molecular Ion (M⁺˙): m/z = 166 (corresponding to C₄H₄F₆⁺)

-

Major Fragment Ions:

-

m/z = 147 ([M-F]⁺)

-

m/z = 97 ([M-CF₃]⁺)

-

m/z = 69 ([CF₃]⁺)

-

m/z = 41 ([C₃H₅]⁺)

-

Experimental Protocol: Acquiring a GC-MS Spectrum

Instrumentation:

-

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

GC Parameters:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Column: A non-polar capillary column (e.g., DB-5ms).

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

Mass Spectrum Fragmentation Pathway

Caption: Predicted EI fragmentation pathway.

References

-

A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI.[Link]

-

Gas chromatography mass spectrometry basic principles. Agilent.[Link]

-

1,1,1,2,3,3-Hexafluoro-2-methyl-propane. SpectraBase.[Link]

-

This compound. PubChem.[Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health.[Link]

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. National Institutes of Health.[Link]

Sources

A Guide to the Safe Handling of Fluorinated Alcohols for Research and Development

Introduction: The Double-Edged Sword of Fluorination

Fluorinated alcohols are a class of organic compounds that have gained significant traction in the pharmaceutical and material science industries. The introduction of fluorine atoms into an alcohol's carbon backbone dramatically alters its physicochemical properties, offering unique advantages in solubility, acidity, and stability.[1][2] These properties make them invaluable as solvents, reagents, and building blocks in organic synthesis. However, the very characteristics that make them useful also introduce a unique set of hazards that demand a thorough understanding and rigorous safety protocols.

This guide provides an in-depth examination of the safety and handling precautions for fluorinated alcohols, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of rules to explain the scientific rationale behind each safety recommendation, fostering a culture of safety built on a foundation of knowledge.

Chapter 1: Understanding the Inherent Hazards of Fluorinated Alcohols

The hazards associated with fluorinated alcohols stem directly from the influence of the highly electronegative fluorine atoms on the alcohol moiety. This section will delve into the key physicochemical properties that dictate their toxicological profiles and physical hazards.

Physicochemical Properties and Their Toxicological Implications

The degree and position of fluorination in an alcohol have a profound impact on its properties and, consequently, its interaction with biological systems.

-

Increased Acidity and Corrosivity: The strong electron-withdrawing effect of fluorine atoms increases the acidity of the hydroxyl proton, making fluorinated alcohols more acidic than their non-fluorinated counterparts. This increased acidity can contribute to their corrosive nature, causing severe irritation or burns upon contact with skin, eyes, and mucous membranes.

-

Enhanced Volatility and Inhalation Risks: Fluorination can significantly impact a molecule's volatility. Many common fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are volatile liquids. This property, combined with their toxicity, presents a significant inhalation hazard.

-

Potential for Toxic Metabolism: While the carbon-fluorine bond is generally strong, metabolic processes can lead to the release of fluoride ions or the formation of toxic metabolites. For instance, some fluorinated compounds can be metabolized to fluoroacetate, a potent metabolic poison. Therefore, understanding the metabolic fate of a specific fluorinated alcohol is crucial for a complete risk assessment.

-

Dermal Absorption: The unique solubility characteristics of fluorinated alcohols can facilitate their absorption through the skin. This route of exposure should not be underestimated, as systemic toxicity can occur following dermal contact.

A comparative look at the properties of common fluorinated alcohols highlights the importance of consulting the Safety Data Sheet (SDS) for each specific compound.

| Property | Ethanol | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| CAS Number | 64-17-5 | 75-89-8 | 920-66-1 |

| Molecular Formula | C2H6O | C2H3F3O | C3H2F6O |

| Boiling Point | 78 °C | 77-80 °C | 59 °C |

| Vapor Pressure | 44.6 mmHg at 20 °C | 100 mmHg at 25.5 °C | 158 mmHg at 25 °C |

| Flash Point | 13 °C | 29 °C | None |

| Acidity (pKa) | ~16 | 12.4 | 9.3 |

Data compiled from various Safety Data Sheets.

Health Hazard Profile

Exposure to fluorinated alcohols can lead to a range of adverse health effects, from acute irritation to long-term systemic damage.

-

Acute Toxicity: Inhalation of vapors can cause severe respiratory tract irritation, pulmonary edema, and central nervous system depression. Skin and eye contact can result in serious chemical burns. Ingestion is highly toxic and can lead to severe gastrointestinal damage and systemic poisoning.

-

Organ-Specific Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the liver, kidneys, and central nervous system.

-

Reproductive and Developmental Toxicity: Some fluorinated compounds are suspected of causing reproductive harm or developmental defects.

Chapter 2: A Risk-Based Approach to Safe Handling: The Hierarchy of Controls

A proactive approach to safety is paramount when working with fluorinated alcohols. The hierarchy of controls is a systematic framework for minimizing risks, prioritizing the most effective measures.

Caption: The hierarchy of controls prioritizes the most effective safety measures.

Elimination and Substitution: The First Line of Defense

Before using a fluorinated alcohol, always consider if a less hazardous alternative could achieve the desired scientific outcome. This is the most effective way to mitigate risk.

Engineering Controls: Isolating the Hazard

When fluorinated alcohols are necessary, engineering controls are the primary means of minimizing exposure.

-

Chemical Fume Hoods: All work with open containers of fluorinated alcohols must be conducted in a properly functioning chemical fume hood. Ensure the sash is kept at the lowest practical height.

-

Glove Boxes: For particularly hazardous or sensitive operations, a glove box provides an enclosed and controlled atmosphere.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive vapors.

Administrative Controls: Standardizing Safe Practices

Written protocols and thorough training are essential for reinforcing safe behaviors.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving fluorinated alcohols. These should cover every step from preparation to waste disposal.

-

Training: All personnel must be trained on the specific hazards of the fluorinated alcohols they will be using, as well as the contents of the relevant SOPs and emergency procedures. This training should be documented.

-

Designated Areas: For work with highly toxic or large quantities of fluorinated alcohols, establish a designated area with restricted access.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is a critical barrier between the researcher and the chemical, but it should never be relied upon as the sole means of protection.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.

-

Skin Protection:

-

Gloves: No single glove material is impervious to all chemicals. Consult the glove manufacturer's compatibility chart for the specific fluorinated alcohol and solvent being used. Double-gloving is recommended for enhanced protection.

-

Lab Coats and Aprons: A flame-resistant lab coat that covers the arms is essential. For larger quantities or splash-prone operations, a chemically resistant apron should be worn over the lab coat.

-

-

Respiratory Protection: In most cases, working in a fume hood will provide adequate respiratory protection. However, in situations where engineering controls are not sufficient to maintain exposure below occupational exposure limits (OELs), or during certain emergency situations, a properly fitted respirator is required. The type of respirator and cartridge must be selected based on a formal risk assessment.

Chapter 3: Practical Guidance for Laboratory Operations

This chapter provides step-by-step protocols for the safe handling, storage, and disposal of fluorinated alcohols.

Prudent Handling Practices

-

Unpacking and Inspection: Upon receipt, inspect containers for damage or leaks in a well-ventilated area.

-

Dispensing:

-

Don appropriate PPE.

-

Conduct the transfer in a chemical fume hood.

-

Use a funnel or other transfer device to minimize splashing.

-

Keep containers closed when not in use.

-

-

Heating and Cooling:

-

Avoid heating fluorinated alcohols in open systems.

-

Be aware that some fluorinated alcohols have low boiling points and can generate significant vapor pressure upon warming.

-

Use appropriate secondary containment for reactions conducted at elevated or sub-ambient temperatures.

-

Storage Requirements

Proper storage is crucial for preventing accidents and maintaining the integrity of the chemical.

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

-

Segregation: Store fluorinated alcohols separately from incompatible materials, such as strong oxidizing agents, bases, and reactive metals.

-

Containers: Ensure containers are tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.

Spill Management and Emergency Procedures

Preparedness is key to responding effectively to an emergency.

Caption: A simplified workflow for responding to a fluorinated alcohol spill.

Spill Cleanup Protocol (for small, manageable spills by trained personnel):

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

-

Containment: Contain the spill using a spill kit with appropriate absorbent materials (e.g., vermiculite, sand). Do not use combustible materials.

-

Absorption: Carefully apply the absorbent material to the spill, working from the outside in.

-

Collection: Collect the absorbed material into a labeled, sealable container.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste.

Exposure Response:

-

Inhalation: Move the affected person to fresh air immediately. Seek prompt medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing fluorinated alcohols must be treated as hazardous waste.

-

Collection: Collect waste in a designated, labeled, and sealed container.

-

Segregation: Do not mix fluorinated alcohol waste with other incompatible waste streams.

-

Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Conclusion: Fostering a Proactive Safety Culture

The unique and valuable properties of fluorinated alcohols come with a responsibility to handle them with the utmost care and respect for their potential hazards. By understanding the scientific principles that underpin their reactivity and toxicity, and by rigorously applying a risk-based approach to safety, researchers can harness the power of these compounds while ensuring a safe and healthy laboratory environment for all. This guide serves as a foundational resource, but it is the commitment of each individual scientist to prioritize safety that will ultimately prevent accidents and promote a culture of scientific excellence.

References

-

Effects of the fluorination degree in alcohols on the interaction with fluoride ions. Physical Chemistry Chemical Physics, RSC Publishing. [Link][1][2][3][4]

-

Occupational Safety and Health Administration (OSHA). Occupational Exposures to Hazardous Chemicals in Laboratories, 29 CFR 1910.1450. U.S. Department of Labor. [Link][5][6][7]

-

American Chemical Society (ACS). Safety in Academic Chemistry Laboratories, 8th ed. ACS Committee on Chemical Safety, 2017. [Link][8]

-

National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. [Link][9][10][11]

-

European Chemicals Agency (ECHA). Guidance on the Safe Use of Chemicals. [Link][12][13][14][15][16]

-

Structure-activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. PubMed Central. [Link][17]

-

Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link][18]

-

OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link][19]

-

Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link][20]

-

OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link][21]

-

Safety Tipsheets & Best Practices. American Chemical Society. [Link][22]

-

NIOSH Pocket Guide to Chemical Hazards - Fluorine. Centers for Disease Control and Prevention. [Link][24]

-

Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention. [Link][25]

-

Alcohol dehydrogenase structure-activity relationships. PubMed. [Link][26]

-

Structure-Activity Relationships. DrugDesign.org. [Link][27]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link][28]

-

American Chemical Society ACS Lab Safety Checklist. SafetyCulture. [Link][29]

-

Influence of fluorination on alcohol hydrogen-bond donating properties. ResearchGate. [Link][30]

Sources

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. Effects of the fluorination degree in alcohols on the interaction with fluoride ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the fluorination degree in alcohols on the interaction with fluoride ions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Effects of the fluorination degree in alcohols on the interaction with fluoride ions. | Semantic Scholar [semanticscholar.org]

- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]

- 6. mastercontrol.com [mastercontrol.com]

- 7. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]

- 8. acs.org [acs.org]

- 9. nipissingu.ca [nipissingu.ca]

- 10. nrc.gov [nrc.gov]

- 11. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. useforesight.io [useforesight.io]

- 13. PFAS Restrictions: Updates and Next Steps from ECHA - European Sealing Association [europeansealing.com]

- 14. Per- and polyfluoroalkyl substances (PFAS) - ECHA [echa.europa.eu]

- 15. Homepage - ECHA [echa.europa.eu]

- 16. ECHA's current activities on restrictions - ECHA [echa.europa.eu]

- 17. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

- 19. osha.gov [osha.gov]

- 20. acs.org [acs.org]

- 21. osha.gov [osha.gov]

- 22. acs.org [acs.org]

- 23. acs.org [acs.org]

- 24. CDC - NIOSH Pocket Guide to Chemical Hazards - Fluorine [cdc.gov]

- 25. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]

- 26. Alcohol dehydrogenase structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 28. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. safetyculture.com [safetyculture.com]

- 30. researchgate.net [researchgate.net]

The Genesis of a Specialized Fluorinated Alcohol: A Technical History of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and history of 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol, a fluorinated tertiary alcohol with unique and valuable properties. From its conceptual origins in the burgeoning field of organofluorine chemistry to its synthesis and modern applications, this document provides a comprehensive overview for scientists and researchers. We will explore the foundational chemistry that enabled its creation, the logical basis for its synthesis, and the evolution of its utility as a specialized solvent and synthetic building block.

Introduction: The Dawn of Organofluorine Chemistry and the Quest for Novel Alcohols

The story of 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol is a chapter in the broader narrative of organofluorine chemistry. The journey began with Henri Moissan's isolation of elemental fluorine in 1886, a feat that opened the door to the deliberate incorporation of fluorine into organic molecules.[1] Shortly thereafter, in 1892, the Belgian chemist Frédéric Swarts developed the first practical method for fluorination via halogen exchange, a reaction that would become a cornerstone of early organofluorine synthesis.[1]

These pioneering efforts laid the groundwork for the creation of a vast array of fluorinated compounds, including a class of molecules with particularly intriguing properties: fluorinated alcohols. The introduction of highly electronegative fluorine atoms dramatically alters the characteristics of alcohols, leading to enhanced acidity, reduced nucleophilicity, and a potent ability to form strong hydrogen bonds.[1]

The Precursor: The Rise of Hexafluoroacetone

The direct precursor to 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol is hexafluoroacetone (HFA), a highly electrophilic ketone. The development of scalable synthetic routes to HFA was a critical prerequisite for the synthesis of the target alcohol. The industrial importance of HFA grew from its use in polymers and as an intermediate in the synthesis of other valuable monomers.

The Conceptual Leap: Synthesis of a Tertiary Fluorinated Alcohol

The synthesis of 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol represents a logical extension of classic organic reactions to the realm of fluorinated compounds. The fundamental transformation involves the nucleophilic addition of a methyl group to the electrophilic carbonyl carbon of hexafluoroacetone. This approach is directly analogous to the well-established Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.

The Grignard reaction, discovered by François Auguste Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, involves the reaction of an organomagnesium halide (the Grignard reagent) with a carbonyl compound to form an alcohol. In the context of synthesizing 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol, the key reactants are hexafluoroacetone and a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide.

Caption: Synthesis of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol.

Foundational Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative experimental procedure for the synthesis of 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol based on the principles of the Grignard reaction.

Objective: To synthesize 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol via the reaction of hexafluoroacetone with a methyl Grignard reagent.

Materials:

-

Hexafluoroacetone (gas or condensed liquid)

-

Magnesium turnings

-

Methyl iodide or Methyl bromide

-

Anhydrous diethyl ether

-

Anhydrous ammonium chloride

-

Ice

-

Sulfuric acid (for drying)

Experimental Workflow:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of methyl iodide or methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the methylmagnesium halide. The reaction is typically initiated with gentle heating and then proceeds exothermically.

-

Reaction with Hexafluoroacetone: The flask containing the Grignard reagent is cooled in an ice bath. Hexafluoroacetone gas is then bubbled through the solution, or a solution of condensed hexafluoroacetone in anhydrous ether is added dropwise. This step is highly exothermic and requires careful temperature control to prevent side reactions.

-

Hydrolysis: The reaction mixture, containing the magnesium alkoxide intermediate, is slowly poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. This hydrolyzes the intermediate to the desired alcohol.

-

Workup and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The crude product is then purified by fractional distillation.

Caption: Experimental workflow for the synthesis of the target alcohol.

Physicochemical Properties and Early Applications

The unique structural features of 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol impart a distinct set of physical and chemical properties that have driven its applications.

Table 1: Physicochemical Properties of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol

| Property | Value |

| Molecular Formula | C₄H₄F₆O |

| Molecular Weight | 182.06 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 60-62 °C |

| Density | 1.484 g/mL at 25 °C |

| Refractive Index | n20/D 1.3 |

Initial applications of 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol leveraged its unique solvent properties and its utility as a precursor in the synthesis of other fluorinated molecules. It has been used as a reactant to synthesize ethyl zinc fluoroalkoxide complexes and vanadium-alkylidene complexes.[2] Furthermore, it can be used to prepare 1,1,1,3,3,3-hexafluoro-2-methyl-2-propylperchlorate.[2]

Conclusion: A Versatile Building Block in Modern Chemistry

From its conceptual roots in the early days of organofluorine chemistry, 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol has emerged as a valuable and versatile compound. Its synthesis, a testament to the power of applying classical organic reactions to fluorinated substrates, has provided chemists with a unique building block and specialized solvent. As research in fluorinated pharmaceuticals and materials continues to expand, the importance of such foundational molecules is likely to grow, underscoring the enduring legacy of the early pioneers in the field.

References

Sources

theoretical studies on the molecular structure of 1,1,1,3,3,3-Hexafluoro-2-methylpropane

An In-depth Technical Guide to the Theoretical Study of the Molecular Structure of 1,1,1,3,3,3-Hexafluoro-2-methylpropane

Authored by: Senior Application Scientist

Abstract

The introduction of fluorine atoms into organic molecules can profoundly influence their conformational preferences, electronic properties, and ultimately, their biological activity. This compound, a propane derivative with two trifluoromethyl (CF₃) groups, presents an intriguing case for theoretical molecular structure analysis. The bulky and highly electronegative CF₃ groups are expected to dominate the molecule's conformational landscape and electronic distribution. This guide provides a comprehensive framework for the theoretical investigation of this compound's molecular structure, intended for researchers in computational chemistry, drug development, and materials science. We will explore the recommended computational methodologies, predict the likely structural outcomes based on established principles for fluorinated alkanes, and outline a self-validating protocol for such a study.

Introduction: The Significance of Fluorination in Molecular Design

Fluorine substitution is a widely employed strategy in medicinal chemistry and materials science to modulate the properties of organic molecules. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the C-F bond, can lead to significant changes in a molecule's pKa, metabolic stability, and binding affinity to biological targets. Understanding the three-dimensional structure of fluorinated compounds is therefore paramount for rational molecular design.

This compound (IUPAC Name) is a symmetrically substituted alkane whose structural characteristics are not extensively documented in the literature.[1][2] The presence of two sterically demanding and electron-withdrawing trifluoromethyl groups attached to a central carbon suggests a significant impact on the rotational barriers and conformational equilibria compared to its parent alkane, propane. A detailed theoretical study is essential to elucidate these structural nuances.

This guide will outline a robust computational workflow to characterize the molecular structure of this compound, providing insights into its stable conformations, rotational energy profiles, and electronic properties. The principles and methodologies described herein are broadly applicable to the study of other complex halogenated organic compounds.[3]

Proposed Theoretical Methodology: A Step-by-Step Protocol

The following protocol describes a self-validating system for the theoretical analysis of this compound's molecular structure.

Initial Structure Generation and Conformational Search

A thorough exploration of the conformational space is the critical first step. Due to the rotational freedom around the C1-C2 and C2-C3 bonds, multiple conformers may exist.

Protocol:

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

-

Systematic Conformational Search:

-

Define the key dihedral angles for rotation. In this case, these are the H-C(2)-C(1)-F and H-C(2)-C(3)-F dihedral angles.

-

Perform a systematic scan of these dihedral angles in increments (e.g., 30°) to generate a comprehensive set of starting geometries. This ensures that all potential low-energy conformations are identified.

-

Quantum Mechanical Calculations for Geometry Optimization and Energy Calculation

High-level quantum mechanical calculations are necessary to obtain accurate geometries and relative energies of the different conformers.

Protocol:

-

Geometry Optimization:

-

Optimize the geometry of each conformer generated in the previous step.

-

Recommended Level of Theory: Density Functional Theory (DFT) with a hybrid functional such as B3LYP and a Pople-style basis set like 6-311++G(d,p) is a good starting point, offering a balance between accuracy and computational cost for molecules of this size. The inclusion of diffuse functions (++) is important for accurately describing the diffuse electron density around the electronegative fluorine atoms.

-

-

Frequency Calculations:

-

Perform frequency calculations at the same level of theory for each optimized geometry.

-

Validation: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. The calculated vibrational frequencies can also be used for comparison with experimental spectroscopic data if available.[4]

-

-

Single-Point Energy Refinement (Optional but Recommended):

-

To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or a larger basis set.

-

Rotational Barrier Analysis

Understanding the energy barriers to rotation around the C-C bonds is crucial for describing the molecule's dynamics.

Protocol:

-

Potential Energy Surface (PES) Scan:

-

Select the lowest energy conformer.

-

Perform a relaxed PES scan by systematically rotating one of the trifluoromethyl groups around the C-C bond (e.g., in 10° increments) while allowing all other geometric parameters to relax at each step.

-

The resulting energy profile will reveal the rotational energy barrier between the stable (staggered) and unstable (eclipsed) conformations.

-

The workflow for this theoretical investigation is summarized in the diagram below.

Caption: A flowchart of the proposed computational workflow for the theoretical study of this compound.

Predicted Molecular Structure and Discussion

Based on established principles of conformational analysis of alkanes and the known effects of fluorine substitution, we can predict the key structural features of this compound.[5][6][7]

Conformational Preferences

Similar to propane, the conformations of this compound are defined by the relative orientations of the groups attached to the C1-C2 and C3-C2 bonds. The primary interactions governing conformational stability will be steric hindrance and dipole-dipole interactions.

-

Staggered vs. Eclipsed Conformations: The staggered conformations, where the dihedral angles between the substituents on adjacent carbons are approximately 60°, are expected to be significantly more stable than the eclipsed conformations (0° dihedral angle).[8]

-

Lowest Energy Conformer: The global minimum energy conformer will likely adopt a staggered arrangement to minimize the steric repulsion between the two bulky trifluoromethyl groups and the methyl group.

The Newman projections below illustrate the expected staggered and eclipsed conformations when viewing down one of the C-C bonds.

Caption: Newman projections of the likely staggered and eclipsed conformations of this compound.

Predicted Geometric Parameters and Rotational Barrier

The presence of the highly electronegative fluorine atoms is expected to cause significant changes in the molecule's geometry compared to propane.

-

Bond Lengths: The C-F bonds will be short and strong. The C-C bonds may be slightly elongated due to steric repulsion between the CF₃ groups.

-

Bond Angles: The F-C-F and F-C-C bond angles will likely deviate from the ideal tetrahedral angle of 109.5° due to electrostatic repulsion between the fluorine atoms.

-

Rotational Barrier: The energy barrier to rotation around the C-C bonds is predicted to be substantially higher than that in propane (approximately 14 kJ/mol).[8] This is due to the large steric hindrance of the CF₃ groups. The PES scan will quantify this barrier.

The following table summarizes the predicted key geometric parameters for the lowest-energy conformer of this compound. These are hypothetical values for illustrative purposes and would be determined by the computational protocol outlined above.

| Parameter | Predicted Value | Justification |

| C-C Bond Length | ~1.55 Å | Slightly elongated due to steric repulsion of CF₃ groups. |

| C-H Bond Length | ~1.09 Å | Typical for sp³ hybridized carbon. |

| C-F Bond Length | ~1.35 Å | Typical for a trifluoromethyl group. |

| C-C-C Bond Angle | ~112° | Larger than tetrahedral to accommodate bulky CF₃ groups. |

| F-C-F Bond Angle | ~107° | Smaller than tetrahedral due to repulsion between C-F bond dipoles. |

| Rotational Barrier | > 20 kJ/mol | Significant increase due to steric hindrance from CF₃ groups. |

Electronic Properties

The six fluorine atoms will dominate the electronic landscape of the molecule.

-

Dipole Moment: Although the molecule has a high degree of symmetry, the individual C-F bond dipoles are substantial. The net molecular dipole moment will depend on the specific conformation, but it is expected to be non-zero for most stable conformers.

-

Electrostatic Potential: An analysis of the molecular electrostatic potential (MEP) surface would reveal regions of negative potential around the fluorine atoms and positive potential around the hydrogen atoms of the methyl group and the central C-H group. This information is valuable for predicting non-covalent interactions.

Conclusion

This technical guide has outlined a comprehensive and robust theoretical framework for the detailed investigation of the molecular structure of this compound. While specific experimental data for this molecule is scarce, the proposed computational protocol, grounded in established quantum chemical methods and informed by studies on analogous fluorinated compounds, provides a clear path to elucidating its conformational preferences, geometric parameters, and electronic properties. The insights gained from such a study are not only of fundamental chemical interest but also have significant implications for the rational design of novel molecules in the fields of drug discovery and materials science, where the strategic placement of fluorine atoms is a key design element.

References

- Conformational analysis and structural stability of 3-fluoropropanals. (1994). Journal of Molecular Structure: THEOCHEM, 325(1-2), 145-154.

-

Poole, W. G., Peron, F., Fox, S. J., Wells, N., Skylaris, C. K., Essex, J. W., Kuprov, I., & Linclau, B. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 89(12), 8789–8803. [Link]

-

Poole, W. G., Peron, F., Fox, S. J., Wells, N., Skylaris, C. K., Essex, J. W., Kuprov, I., & Linclau, B. (2024). Conformational analysis of 1,3-difluorinated alkanes. University of Southampton. [Link]

-

Request PDF: Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). ResearchGate. [Link]

-

Fioroni, M., & Vogt, J. (2001). Model of 1,1,1,3,3,3-Hexafluoro-propan-2-ol for Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 105(44), 10967–10975. [Link]

- The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2021).

-

This compound. PubChem. Retrieved from [Link]

-

Conformational Isomers of Propane. Chemistry Steps. Retrieved from [Link]

- Hydrogen bonding interactions in the 1,1,1,3,3,3-hexafluoro-2-propanol∙∙∙1,4-dioxane complex: Rotational spectroscopy and density functional theory calculations. (2021).

- Model of 1,1,1,3,3,3-Hexafluoro-propan-2-ol for Molecular Dynamics Simul

-

Halogenated Organic Compounds. (2023). Spectroscopy Online. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Conformational analysis of 1,3-difluorinated alkanes - ePrints Soton [eprints.soton.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Conformational Isomers of Propane - Chemistry Steps [chemistrysteps.com]

A Comparative Analysis of Hexafluoroisopropanol (HFIP) and Hexafluoro-tert-butanol: Properties and Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fluorinated alcohols have emerged as indispensable solvents and reagents in modern chemistry, prized for their unique combination of properties including high polarity, low nucleophilicity, and exceptional hydrogen-bond donating capabilities. This guide provides a detailed comparative analysis of two prominent fluorinated alcohols: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) and 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-ol (hexafluoro-tert-butanol). We will explore their fundamental physicochemical differences, rooted in their structural distinctions, and elucidate how these differences translate into distinct advantages and applications in organic synthesis, polymer science, and biochemistry. This document serves as a technical resource for researchers, scientists, and drug development professionals to inform solvent selection and optimize experimental design.

Introduction: The Unique World of Fluorinated Alcohols

The strategic incorporation of fluorine atoms into organic molecules dramatically alters their electronic properties. In the case of alcohols, the strong electron-withdrawing effect of trifluoromethyl (-CF₃) groups profoundly influences the hydroxyl proton, leading to a suite of remarkable characteristics not found in their non-fluorinated analogs.[1] Hexafluoroisopropanol (HFIP) and hexafluoro-tert-butanol are two exemplars of this class, but their subtle structural differences—a secondary versus a tertiary alcohol—give rise to significant functional distinctions.

HFIP has become a widely adopted solvent, celebrated for its ability to dissolve recalcitrant polymers, solubilize and structure peptides, and promote a vast array of chemical reactions.[2][3] Hexafluoro-tert-butanol, while less common, possesses an even more pronounced acidity, approaching that of carboxylic acids, opening new avenues for its use as a highly acidic, non-nucleophilic medium.[4] Understanding the specific attributes of each is critical for leveraging their full potential.

Molecular Structure: The Foundation of Divergent Properties

The core difference between HFIP and hexafluoro-tert-butanol lies in their carbon skeletons. HFIP is a secondary alcohol, featuring a proton on the carbinol carbon, whereas hexafluoro-tert-butanol is a tertiary alcohol with a third -CF₃ group in place of that proton. This distinction has profound implications for steric hindrance around the hydroxyl group and the cumulative inductive effect of the fluorinated substituents.

The presence of a third -CF₃ group in hexafluoro-tert-butanol intensifies the inductive electron withdrawal from the central carbon and, consequently, from the oxygen atom, leading to a significantly more acidic hydroxyl proton compared to HFIP.

Comparative Physicochemical Properties

The distinct molecular architectures directly manifest in a range of measurable physical and chemical properties. These quantitative differences are crucial for selecting the appropriate solvent for a given application.

Table 1: Comparison of Core Physicochemical Properties

| Property | Hexafluoroisopropanol (HFIP) | Hexafluoro-tert-butanol | Rationale for Difference |

| Molecular Formula | C₃H₂F₆O[5] | C₄HF₉O | Additional CF₃ group in the tertiary structure. |

| Molecular Weight | 168.04 g/mol [5] | 236.04 g/mol [4] | Mass of the additional CF₃ group. |

| Acidity (pKa in H₂O) | 9.3 - 9.42[5][6] | 5.3 - 5.4[4][6] | The third -CF₃ group provides a stronger inductive effect, further stabilizing the conjugate base.[7] |

| Boiling Point | 58.2 °C[5] | 45 °C[4] | Despite higher mass, weaker intermolecular van der Waals forces in the more globular tertiary structure lead to a lower boiling point. |

| Density (at 25 °C) | 1.596 g/mL[5] | 1.693 g/mL[8] | Higher fluorine content per molecule results in greater density. |

| H-Bond Donor Strength (α) | 1.96 (Exceptional)[9] | High (Qualitative) | Both are powerful H-bond donors due to the highly polarized O-H bond. |

| H-Bond Acceptor Strength (β) | 0.00 (Negligible)[9] | Very Low (Qualitative)[10] | Electron density on the oxygen is severely diminished by the -CF₃ groups, preventing it from acting as an H-bond acceptor. |

| Dielectric Constant (ε) | ~16.7[5][9] | N/A | HFIP is a highly polar solvent.[9][11] |